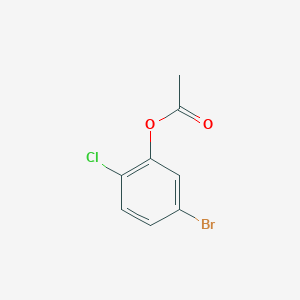
2-Chloro-5-bromophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-bromophenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and bromo substituent on the phenyl ring, along with an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-bromophenyl acetate can be achieved through several methods. One common approach involves the acetylation of 2-Chloro-5-bromophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-bromophenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-5-bromophenol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.
Hydrolysis: The major product is 2-Chloro-5-bromophenol.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-bromophenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-bromophenyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release 2-Chloro-5-bromophenol, which may interact with enzymes or receptors in biological systems. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluorophenyl acetate
- 2-Chloro-5-iodophenyl acetate
- 2-Bromo-5-chlorophenyl acetate
Uniqueness
2-Chloro-5-bromophenyl acetate is unique due to the presence of both chloro and bromo substituents, which can impart distinct reactivity and properties compared to other similar compounds
Propiedades
Número CAS |
914636-81-0 |
|---|---|
Fórmula molecular |
C8H6BrClO2 |
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorophenyl) acetate |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 |
Clave InChI |
SHBPUHXOZPIWLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)
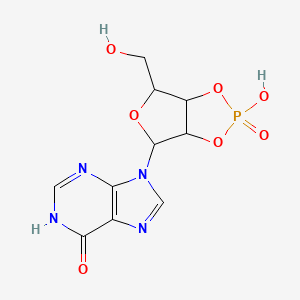

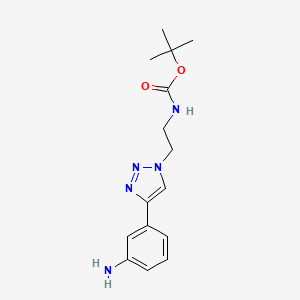

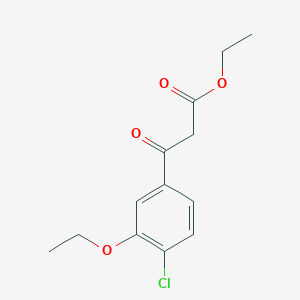


![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
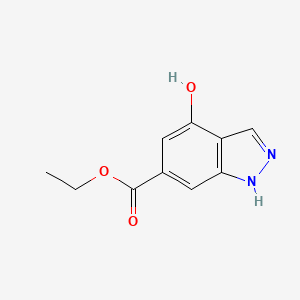


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
